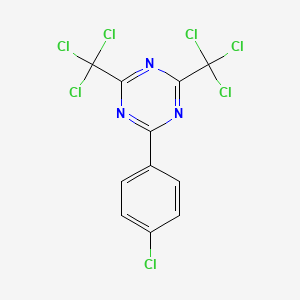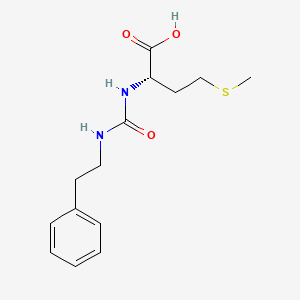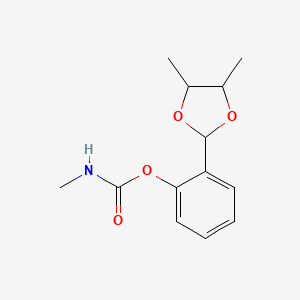![molecular formula C20H31NO6 B14170274 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid is a complex organic compound with a molecular formula of C11H21NO6. It is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a polyethylene glycol (PEG) linker. This compound is often used in the field of medicinal chemistry and drug delivery systems due to its ability to modify and enhance the properties of therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid typically involves multiple steps. One common method includes the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the PEG linker: The protected amine is then reacted with a polyethylene glycol derivative to form the PEG linker.
Coupling with acetic acid: The PEG-linked intermediate is then coupled with acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Substitution: The PEG linker can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Free amine derivative.
Oxidation: Oxidized PEG derivatives.
Substitution: Modified PEG-linked compounds.
Applications De Recherche Scientifique
2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the development of bioconjugates and biomaterials.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid involves its ability to modify the properties of other molecules. The Boc protecting group provides stability to the amine group, preventing unwanted reactions during synthesis. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for use in drug delivery systems. The compound can interact with various molecular targets and pathways, depending on its specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid: Similar structure with a different linker.
2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid: Contains a different functional group.
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid: Similar protecting group but different backbone.
Uniqueness
The uniqueness of 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid lies in its combination of the Boc protecting group and the PEG linker. This combination provides both stability and enhanced solubility, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C20H31NO6 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid |
InChI |
InChI=1S/C20H31NO6/c1-20(2,3)27-19(24)21-17(14-26-15-18(22)23)11-7-8-12-25-13-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
Clé InChI |
FLJUOAMSEPKNNV-KRWDZBQOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCCOCC1=CC=CC=C1)COCC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCCOCC1=CC=CC=C1)COCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)
![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)






![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14170260.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)

![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)

